![molecular formula C20H25BO4 B1429185 2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1059066-01-1](/img/structure/B1429185.png)

2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

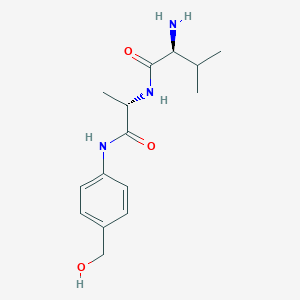

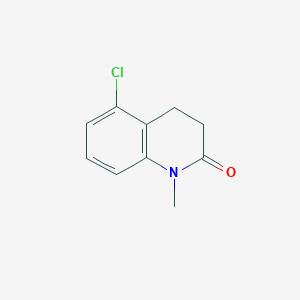

“2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C19H23BO3 . It is also known by several synonyms such as “4’-Methoxybiphenyl-4-boronic acid pinacol ester” and "2-(4’-Methoxy-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" .

Molecular Structure Analysis

The molecular structure of this compound has been determined by various methods including X-ray single crystal diffraction . The molecular weight of the compound is 310.2 g/mol . The InChI code for the compound is "InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-6-14(7-11-16)15-8-12-17(21-5)13-9-15/h6-13H,1-5H3" .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds are used in borylation reactions in the presence of a palladium catalyst .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.2 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 310.1740248 g/mol . The topological polar surface area of the compound is 27.7 Ų .

科学的研究の応用

Molecular Structure Analysis

This compound has been utilized in molecular structure determination through techniques like NMR Spectroscopy and X-Ray Diffraction Analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

Synthesis of Phenylboronic Ester Derivatives

It serves as a precursor in the synthesis of phenylboronic ester derivatives. These derivatives have significant applications in biology, organic synthesis, catalysis, and crystal engineering .

Cancer Research

Phenylboronic esters, to which this compound is related, have been used in the synthesis of the first anti-cancer drug based on boric acid, highlighting its potential in medicinal chemistry .

Insulin Regulation

The compound’s derivatives have been involved in the glycosylation of insulin and its binding to gel microspheres with phenylboronic acid to regulate the rhythm of insulin, which is crucial for diabetes treatment .

Blood Transfusion Medicine

Phenylboronic acid derivatives, related to this compound, have been grafted onto poly-L-lysine backbones along with polyethylene glycol to prevent cell aggregation caused by antibodies adhering to red blood cells after blood transfusions .

Crystal Engineering

The compound has been used in crystal engineering to grow single crystals from hexane and petroleum ether, which is essential for the development of new materials with specific properties .

Electrostatic Potential Analysis

Its molecular electrostatic potentials have been studied, revealing physical and chemical properties that are important for understanding interactions with other molecules .

Hirshfeld Surface Analysis

Hirshfeld surface analysis and 2D fingerprint studies of this compound have provided insights into its intermolecular interactions, which are valuable for material science and drug design .

作用機序

Target of Action

It is known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .

Mode of Action

It is known that boron reagents, such as this compound, are often used in suzuki–miyaura coupling reactions . These reactions involve the coupling of aryl iodides in the presence of a copper catalyst to form aryl boronates .

Biochemical Pathways

It is known that phenylboronic ester derivatives can be involved in various biochemical processes, including the regulation of insulin rhythms and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .

Result of Action

It is known that similar compounds have been used as efficient hole transporting materials for stable perovskite solar cells .

特性

IUPAC Name |

2-[4-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-8-12-18(13-9-16)23-14-15-6-10-17(22-5)11-7-15/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBLILWMILAZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)